2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile
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Overview
Description
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is an organic compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a piperidyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile typically involves the nitration of 2-chloro-4-(1-piperidyl)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile can be compared with other similar compounds, such as:
2-Chloro-5-nitrobenzonitrile: Lacks the piperidyl group, which may result in different chemical and biological properties.
4-(1-Piperidyl)benzonitrile:
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A related compound with different functional groups, leading to distinct chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific properties and applications.
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-chloro-5-nitro-4-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-7-11(15-4-2-1-3-5-15)12(16(17)18)6-9(10)8-14/h6-7H,1-5H2 |
InChI Key |
UGGUBBPBPDHPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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